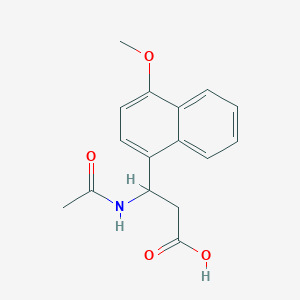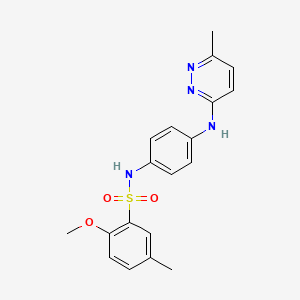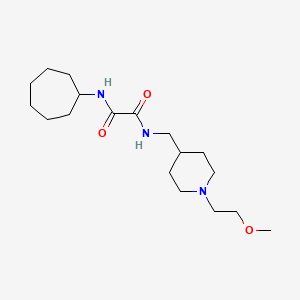
3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid, abbreviated as AMNPA, is a carboxylic acid commonly used in scientific research. It is a colorless crystalline solid, soluble in water and polar organic solvents. Its structure consists of an acyl group attached to an amine group and a naphthyl group. AMNPA is often used as a model compound in biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Properties 3-(Acetylamino)-3-(4-methoxy-1-naphthyl)-propanoic acid and its derivatives are involved in various synthetic processes. For instance, the three-component reaction of enolic systems, aromatic aldehydes, and acetonitrile, induced by phosphorus pentoxide and hexamethyldisiloxane, leads to the formation of compounds including 4-(acetylamino aryl methyl)-3-hydroxy-2-naphthoic acids with excellent yields. This showcases its role in synthesizing complex molecules with potential applications in medicinal chemistry and material science (Anary‐Abbasinejad, Anaraki‐Ardakani, & Hassanabadi, 2008).
Solubility and Physical Chemistry The solubility of related compounds, such as 3-hydroxy-2-naphthoic acid, in various solvents has been extensively studied. This research provides crucial data for practical applications, including drug formulation and material processing. The solubility increases with temperature, and empirical equations have been developed for accurate prediction. This kind of research is instrumental in optimizing conditions for chemical reactions and formulations (Fan et al., 2018).
Fluorescence and Biological Assays Derivatives of this compound have been explored for their fluorescence properties, making them valuable in biological assays. For example, 3-(Naphthalen-1-ylamino)propanoic acid derivatives exhibit strong fluorescence, useful in labeling and detection in biological research. Such compounds can significantly contribute to studies on cellular processes, protein interactions, and diagnostic applications (Frade, Barros, Moura, & Gonçalves, 2007).
Drug Delivery Systems Research into prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) has shown potential for enhancing topical drug delivery. By modifying the chemical structure, researchers aim to improve solubility, lipophilicity, and enzymatic hydrolysis rates to optimize the drug's absorption through the skin. Such studies are pivotal in developing more effective and patient-friendly pharmaceutical formulations (Rautio et al., 2000).
Coordination Compounds and Metal Complexes The structure and biological activity of metal complexes involving naphthalene-based acetic acids, such as Naproxen and its derivatives, have been the subject of research. These studies offer insights into the structural features, spectroscopic properties, and potential therapeutic applications of these complexes. Understanding the interaction between metal ions and organic ligands can lead to the development of novel materials and therapeutic agents (Lazou, Perontsis, & Psomas, 2023).
Eigenschaften
IUPAC Name |
3-acetamido-3-(4-methoxynaphthalen-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10(18)17-14(9-16(19)20)12-7-8-15(21-2)13-6-4-3-5-11(12)13/h3-8,14H,9H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBLFHRFSPONQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C1=CC=C(C2=CC=CC=C21)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[(2-chlorophenyl)methyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2915398.png)

![5-bromo-2-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2915400.png)



![3-[2-(3-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B2915405.png)




![3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2915418.png)

